Lipophilicity and Predicted Membrane Permeability: Methyl 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylate vs. Carboxylic Acid Analog
The methyl ester derivative exhibits substantially higher calculated lipophilicity compared to its direct carboxylic acid analog (7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid). The XLogP3 of the target compound is 2.8 , whereas the carboxylic acid analog is expected to have a significantly lower logP (typically <1.0 for similar benzimidazole carboxylic acids), translating to a >100-fold difference in predicted octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.8 |
| Comparator Or Baseline | 7-bromo-1-propyl-1,3-benzodiazole-5-carboxylic acid (estimated logP < 1.0) |
| Quantified Difference | ΔXLogP3 > 1.8 (approximately 60-fold difference in partition coefficient) |
| Conditions | Calculated using XLogP3 algorithm; experimental logP not reported |
Why This Matters
Higher lipophilicity enhances passive membrane permeability, making the methyl ester a more suitable building block for designing cell-permeable probes or orally bioavailable lead compounds.
